molecular formula C17H20ClNO B5235695 N-[(4-chlorophenyl)methyl]-1-(4-methoxyphenyl)propan-2-amine

N-[(4-chlorophenyl)methyl]-1-(4-methoxyphenyl)propan-2-amine

Cat. No.: B5235695
M. Wt: 289.8 g/mol
InChI Key: FDIYWYKSXVYXQM-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-1-(4-methoxyphenyl)propan-2-amine is an organic compound that belongs to the class of substituted amphetamines This compound is characterized by the presence of a chlorophenyl group and a methoxyphenyl group attached to a propan-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-1-(4-methoxyphenyl)propan-2-amine typically involves the following steps:

    Formation of the intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with 4-methoxyphenylacetone in the presence of a base such as sodium hydroxide to form the intermediate compound.

    Reductive amination: The intermediate is then subjected to reductive amination using a reducing agent like sodium cyanoborohydride in the presence of an amine source, such as ammonia or methylamine, to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-1-(4-methoxyphenyl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, polar aprotic solvents.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with nucleophiles.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-1-(4-methoxyphenyl)propan-2-amine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-1-(4-methoxyphenyl)propan-2-amine involves its interaction with molecular targets such as neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-1-(4-methoxyphenyl)propan-2-amine: Similar structure but with an ethyl group instead of a chlorophenyl group.

    4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group and an amino group but differs in the overall structure.

Uniqueness

N-[(4-chlorophenyl)methyl]-1-(4-methoxyphenyl)propan-2-amine is unique due to the presence of both chlorophenyl and methoxyphenyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets and enables a range of chemical reactions that are not possible with similar compounds.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-(4-methoxyphenyl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO/c1-13(11-14-5-9-17(20-2)10-6-14)19-12-15-3-7-16(18)8-4-15/h3-10,13,19H,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDIYWYKSXVYXQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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